molecular formula C15H18N2O4S B047297 Propanoic  acid,  3-[(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)amino]-3-oxo-,  ethyl  ester CAS No. 120164-74-1

Propanoic acid, 3-[(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)amino]-3-oxo-, ethyl ester

Cat. No. B047297
M. Wt: 322.4 g/mol
InChI Key: GWTPUYUSMPHHCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Propanoic acid, 3-[(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)amino]-3-oxo-, ethyl ester is a chemical compound that is commonly known as ethyl-6-hydroxy-4,5,7-trimethyl-2-(4-sulfophenyl) benzothiazole-3-carboxylate. It is a fluorescent probe that is widely used in scientific research applications.

Mechanism Of Action

The mechanism of action of propanoic acid, 3-[(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)amino]-3-oxo-, ethyl ester involves its ability to bind to lipid membranes. The fluorescent probe emits light when it binds to the membrane, allowing researchers to study the binding of proteins and enzymes to the membrane.

Biochemical And Physiological Effects

Propanoic acid, 3-[(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)amino]-3-oxo-, ethyl ester has no known biochemical or physiological effects.

Advantages And Limitations For Lab Experiments

The advantages of using propanoic acid, 3-[(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)amino]-3-oxo-, ethyl ester as a fluorescent probe include its high sensitivity and selectivity for binding to lipid membranes. The limitations include its potential toxicity and the need for specialized equipment to measure its fluorescence.

Future Directions

For research on propanoic acid, 3-[(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)amino]-3-oxo-, ethyl ester include the development of new and improved fluorescent probes for studying the structure and function of lipid membranes. Researchers may also investigate the potential use of this compound in drug development and disease diagnosis. Additionally, the use of propanoic acid, 3-[(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)amino]-3-oxo-, ethyl ester in combination with other fluorescent probes may provide new insights into the complex interactions between proteins, enzymes, and lipid membranes.

Synthesis Methods

The synthesis of propanoic acid, 3-[(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)amino]-3-oxo-, ethyl ester involves the reaction of 6-hydroxy-4,5,7-trimethyl-2-benzothiazole with ethyl chloroformate in the presence of triethylamine. The resulting intermediate is then treated with propanoic acid and triethylamine to yield the final product.

Scientific Research Applications

Propanoic acid, 3-[(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)amino]-3-oxo-, ethyl ester is used as a fluorescent probe in scientific research. It is commonly used to study the binding of proteins and enzymes to membranes. It is also used to study the structure and function of lipid membranes.

properties

CAS RN

120164-74-1

Product Name

Propanoic acid, 3-[(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)amino]-3-oxo-, ethyl ester

Molecular Formula

C15H18N2O4S

Molecular Weight

322.4 g/mol

IUPAC Name

ethyl 3-[(6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]-3-oxopropanoate

InChI

InChI=1S/C15H18N2O4S/c1-5-21-11(19)6-10(18)16-15-17-12-7(2)8(3)13(20)9(4)14(12)22-15/h20H,5-6H2,1-4H3,(H,16,17,18)

InChI Key

GWTPUYUSMPHHCK-UHFFFAOYSA-N

SMILES

CCOC(=O)CC(=O)NC1=NC2=C(S1)C(=C(C(=C2C)C)O)C

Canonical SMILES

CCOC(=O)CC(=O)NC1=NC2=C(S1)C(=C(C(=C2C)C)O)C

synonyms

Propanoic acid, 3-[(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)amino]-3-oxo-, ethyl ester

Origin of Product

United States

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